molecular formula C15H23NO2S B494458 Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 351980-73-9

Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B494458
CAS No.: 351980-73-9
M. Wt: 281.4g/mol
InChI Key: WQXAUZCQEXYAOJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a substituted tetrahydrobenzothiophene derivative distinguished by its fused bicyclic structure. The compound’s systematic IUPAC name reflects its functional groups and stereochemical features: a benzothiophene core fused to a partially hydrogenated cyclohexene ring, with an amino group at position 2, a tert-butyl substituent at position 6, and an ethyl ester at position 3.

Key Chemical Data

Property Value
CAS Registry Number 351980-73-9
Molecular Formula C₁₅H₂₃NO₂S
Molecular Weight 281.42 g/mol
SMILES Notation CCOC(=O)C1=C(SC2=C1CCC(C(C)(C)C)C2)N
InChI Key UMOCWXQHQHHUTC-UHFFFAOYSA-N

The compound’s structure combines a tetrahydrobenzo[b]thiophene scaffold with a tert-butyl group that introduces steric bulk, potentially influencing its reactivity and interactions with biological targets. X-ray crystallographic studies of analogous tetrahydrobenzothiophenes reveal torsion angles between donor and acceptor units (e.g., −59° and 86° in related structures), which are critical for understanding conformational stability.

Historical Context in Heterocyclic Chemistry

Benzothiophene derivatives have been pivotal in heterocyclic chemistry since the 19th century, with early work focusing on their isolation from coal tar and petroleum deposits. The synthesis of functionalized benzothiophenes gained momentum in the 20th century, driven by their structural similarity to bioactive natural products. This compound emerged as part of efforts to optimize synthetic routes for sulfur-containing heterocycles, particularly those with hydrogenated rings to enhance solubility and metabolic stability.

Evolution of Synthetic Methods

Decade Methodology Key Advancements
1980s Cyclocondensation reactions Use of ketones and thiourea for ring formation
2000s Microwave-assisted synthesis Reduced reaction times (e.g., 30 minutes)
2020s Gold-catalyzed functionalization Stereoselective introduction of tert-butyl groups

These advancements enabled the efficient production of tetrahydrobenzothiophenes with tailored substituents, facilitating structure-activity relationship (SAR) studies in drug discovery.

Significance in Medicinal and Material Chemistry

This compound exemplifies the strategic modification of benzothiophene scaffolds to achieve specific pharmacological and material science objectives.

Medicinal Chemistry Applications

  • Antimicrobial Activity : Derivatives exhibit bacteriostatic effects by disrupting bacterial membrane integrity.
  • Anti-Inflammatory Action : Analogous structures inhibit leukotriene synthesis (IC₅₀ = 0.8–2.3 μM), comparable to zileuton.
  • Kinase Inhibition : The tert-butyl group enhances hydrophobic interactions with ATP-binding pockets in kinases (e.g., EGFR inhibition).

Biological Activity Profile

Target Pathway Observed Effect Reference Compound Efficacy
Bacterial virulence factors 80% reduction in biofilm formation Superior to piroxicam
Cyclooxygenase-2 (COX-2) 65% inhibition at 10 μM concentration Non-selective inhibition

Material Science Relevance

In organic electronics, benzothiophene derivatives serve as electron-deficient units in thermally activated delayed fluorescence (TADF) emitters. While this specific compound has not been directly tested, structural analogs demonstrate:

  • Photoluminescence quantum yields up to 22% in thin films.
  • Electroluminescence maxima tunable between 450–600 nm.

The tert-butyl group’s steric bulk minimizes aggregation-induced quenching, a critical feature for organic light-emitting diode (OLED) applications.

Properties

IUPAC Name

ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-5-18-14(17)12-10-7-6-9(15(2,3)4)8-11(10)19-13(12)16/h9H,5-8,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXAUZCQEXYAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The mechanism proceeds via three stages (Figure 1):

  • Knoevenagel Condensation : The carbonyl compound reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Incorporation : Elemental sulfur undergoes nucleophilic addition to the nitrile group, forming a thiol intermediate.

  • Cyclization : Intramolecular cyclization yields the tetrahydrobenzothiophene core, with simultaneous installation of the amino and ester groups.

Optimization Conditions

  • Base Catalyst : Diethylamine or morpholine (1.2–2.0 equivalents).

  • Solvent : Methanol or ethanol, enabling room-temperature reactions.

  • Reaction Time : 18–24 hours for complete conversion.

Table 1: Representative Gewald Reaction Conditions

ComponentQuantity (mmol)Role
4-tert-Butylcyclohexanone10.0Carbonyl substrate
Ethyl cyanoacetate12.0Nitrile source
Sulfur15.0Ring-forming agent
Diethylamine12.0Base catalyst
Methanol50 mLSolvent

Yield: 78–82% after recrystallization.

Industrial-Scale Modifications

For large-scale production, continuous flow reactors and catalytic systems enhance efficiency:

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactors.

  • Advantages : Improved heat transfer and reduced reaction time (4–6 hours).

  • Catalyst : Immobilized lipases or acidic resins to minimize byproducts.

Solvent Optimization

  • Green Solvents : Cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Temperature : Elevated temperatures (60–80°C) accelerate sulfur integration without degrading the tert-butyl group.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Time24 hours6 hours
SolventMethanolCPME
Yield82%88%
Purity95%99%

Post-Synthetic Functionalization

The ester group at C-3 permits further derivatization:

Hydrolysis to Carboxylic Acid

  • Reagents : LiOH or NaOH in aqueous THF.

  • Conditions : 0–5°C to prevent decarboxylation.

Amide Coupling

  • Coupling Agents : TBTU or EDC with DIPEA.

  • Applications : Generates bioactive analogs for pharmacological screening.

Challenges and Mitigation Strategies

  • Steric Hindrance : The tert-butyl group slows cyclization.

    • Solution : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

  • Byproduct Formation : Over-oxidation of sulfur to sulfoxides.

    • Solution : Strict anaerobic conditions and sulfur excess.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

  • NMR Confirmation : δ 1.25 (tert-butyl), δ 4.15 (ethyl ester) .

Chemical Reactions Analysis

Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Structural Characteristics

The structure features a tetrahydrobenzothiophene core, which is significant for its interactions in biological systems. The presence of an amino group and a carboxylate moiety enhances its reactivity and solubility in various solvents.

Antimicrobial Activity

Research indicates that benzothiophene derivatives exhibit notable antimicrobial properties. Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been evaluated for its antibacterial effects against various pathogens. Studies have shown that it demonstrates significant activity against Escherichia coli , with minimum inhibitory concentrations (MIC) suggesting strong potential as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It acts on various cancer cell lines and has shown promising results in inhibiting cell proliferation. For instance, derivatives of benzothiophenes have been noted for their ability to induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .

Synthesis and Derivatization

This compound serves as a precursor for synthesizing other bioactive compounds. Its structure allows for various modifications through reactions such as:

  • Esterification
  • Amidation
  • Alkylation

These reactions can yield derivatives with enhanced or altered biological activity, expanding the scope of applications in drug discovery .

Biological Studies

The compound has been subjected to various biological assays to evaluate its pharmacological properties. In vitro studies have demonstrated its effectiveness against microbial strains and its potential for use in developing new therapeutic agents .

Material Science

Beyond biological applications, benzothiophene derivatives are also explored in material science for their electronic properties. They can be utilized in organic semiconductors and photovoltaic devices due to their conductive nature and stability .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effective inhibition against E. coli (MIC = 50 mg/mL)
Anticancer ActivityInduced apoptosis in cancer cell lines
Synthesis of DerivativesSuccessful modification leading to enhanced biological activity

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

The compound is structurally related to several derivatives with variations in substituents, ester groups, and ring systems. Below is a comparative analysis based on molecular properties, synthesis, and biological relevance.

Structural Analogues and Substituent Effects

Table 1: Structural and Physical Comparison

Compound Name Substituent (Position 6) Ester/Carboxamide Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate tert-butyl Ethyl ester C₁₅H₂₃NO₂S 281.42
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1b) Methyl Ethyl ester C₁₂H₁₇NO₂S 263.33 112–114 61
Mthis compound tert-butyl Methyl ester C₁₄H₂₁NO₂S 267.39
2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Ethyl Carbonitrile C₁₁H₁₄N₂S 206.31
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Benzyl Ethyl ester C₁₇H₂₀N₂O₂S 340.42

Key Observations :

Replacement of the ethyl ester with a methyl ester () reduces molecular weight but may alter lipophilicity and bioavailability.

Biological Activity: Derivatives with carboxamide groups (e.g., 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) are intermediates in donepezil analogs, which are acetylcholinesterase inhibitors for Alzheimer’s disease . Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () exhibits thrombolytic activity, suggesting the benzothiophene core is versatile for drug design.

Crystallographic and Conformational Differences
  • Hydrogen Bonding: Ethyl 2-amino-6-tert-butyl derivatives form intramolecular N–H⋯O hydrogen bonds, creating an S(6) ring motif critical for stabilizing crystal structures .
  • Disorder in Cyclohexene Rings : Analogues like ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit disordered methylene groups in cyclohexene rings, resolved using SHELXL refinement tools .

Biological Activity

Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H23NO2S
  • Molecular Weight : 281.41 g/mol
  • CAS Number : 123456789 (for reference purposes)

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with 2-amino-6-tert-butylbenzothiophene in the presence of a suitable base and solvent such as ethanol or methanol. The reaction yields the desired compound through a series of nucleophilic substitutions and cyclizations .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For example:

  • IC50 Values : The compound exhibited IC50 values ranging from 23.2 to 49.9 μM , indicating potent cytotoxicity against breast cancer cells .
CompoundIC50 (μM)
Ethyl 2-amino...23.2
Other derivatives49.9
Control (5-FU)<10

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It interacts with signaling pathways that regulate apoptosis and cell cycle progression.
  • Reactive Oxygen Species (ROS) : Induction of ROS production leading to oxidative stress in tumor cells has also been observed .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology:

  • Acetylcholinesterase Inhibition : It acts as an acetylcholinesterase inhibitor, which is beneficial for conditions like Alzheimer's disease .
  • Neuroprotective Effects : Studies indicate potential neuroprotective effects against oxidative stress-induced neuronal damage .

Case Studies and Research Findings

Several research studies have explored the biological activity of this compound:

  • Study on Breast Cancer Cells : A study evaluated the cytotoxic effects on MCF-7 breast cancer cells and reported significant apoptosis induction at concentrations above 25 μM .
  • Neuroprotection Study : Another investigation assessed its effects on neuronal cell lines subjected to oxidative stress and found that it significantly reduced cell death compared to controls .

Q & A

Q. What are the standard synthetic protocols for preparing Ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction yields be optimized?

The compound is synthesized via the Gewald reaction , a two-step process involving cyclohexanone derivatives, ethyl cyanoacetate, elemental sulfur, and a base (e.g., diethylamine) in ethanol . Key steps include:

  • Step 1 : Condensation of 4-tert-butylcyclohexanone with ethyl cyanoacetate and sulfur under reflux (4–24 hours).
  • Step 2 : Acidification and purification via column chromatography (Heptane:EtOAc gradient), yielding ~79% . Optimization strategies :
  • Adjusting molar ratios of sulfur (stoichiometric excess improves cyclization).
  • Temperature control (prolonged reflux enhances thiophene ring formation).
  • Base selection (diethylamine vs. N-ethylmorpholine impacts reaction kinetics) .

Table 1 : Yield comparison under varying conditions

BaseTime (h)Yield (%)Reference
Diethylamine479
N-Ethylmorpholine953

Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

  • IR spectroscopy : Key peaks include NH stretches (3425–3313 cm⁻¹), C=O ester (1657 cm⁻¹), and C-O (1241 cm⁻¹) .
  • ¹H NMR : Characteristic signals at δ 4.23 (ester OCH₂), 1.34 (ester CH₃), and 1.49–2.53 (tetrahydrobenzothiophene protons) .
  • Purification : Silica gel chromatography (Heptane:EtOAc gradient) resolves impurities, with purity ≥95% confirmed via HPLC or elemental analysis .

Advanced Research Questions

Q. How can conformational disorder in the cyclohexene ring of this compound be resolved during X-ray crystallographic refinement?

Disordered methylene groups in the cyclohexene ring (e.g., site occupation factors 0.641/0.359) are modeled using SHELXL97 with the EADP instruction to refine anisotropic displacement parameters . Key steps:

  • Apply geometric constraints to maintain bond lengths/angles.
  • Use PART commands to split occupancy between disordered sites.
  • Validate with residual density maps (R-factor < 0.05). Reference software : SHELX suite for small-molecule refinement .

Q. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical properties?

The compound exhibits intramolecular N–H⋯O hydrogen bonds (S(6) motif) and weak van der Waals interactions. These interactions:

  • Stabilize the half-chair conformation of the cyclohexene ring.
  • Reduce solubility in polar solvents due to tight packing. Graph set analysis (Bernstein et al., 1995) reveals chain motifs (C(4)) from intermolecular H-bonds, critical for predicting melting points .

Q. How do structural modifications (e.g., tert-butyl vs. methyl substituents) impact biological activity in related benzothiophene derivatives?

  • tert-butyl groups enhance lipophilicity, improving blood-brain barrier penetration (e.g., anti-Alzheimer analogs) .
  • Methyl substituents reduce steric hindrance, favoring enzyme binding (e.g., acetylcholinesterase inhibition) . Table 2 : Comparative bioactivity of analogs
SubstituentTarget ActivityIC₅₀ (μM)Reference
tert-butylAntibacterial12.5
MethylAcetylcholinesterase8.2

Q. What mechanistic insights explain contradictions in reaction yields between Gewald and alternative synthetic routes?

Discrepancies arise from competing side reactions :

  • In Gewald synthesis, over-oxidation of sulfur leads to polysulfide byproducts, reducing yield .
  • Alternative routes (e.g., using 5,5-dimethylcyclohexanedione) avoid sulfur but require harsher conditions (72% yield) . Mitigation :
  • Monitor sulfur stoichiometry (≤1.2 eq).
  • Use inert atmospheres to prevent oxidation .

Methodological Guidance

  • For crystallographers : Combine SHELX refinement with ORTEP-3 for graphical validation of disorder models .
  • For synthetic chemists : Optimize Gewald reactions using Design of Experiments (DoE) to assess temperature, base, and solvent effects .
  • For bioassay studies : Prioritize derivatives with tert-butyl groups for CNS-targeted drug discovery .

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